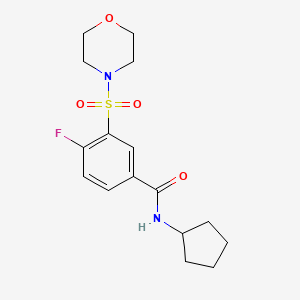![molecular formula C18H21NO4 B5851782 {4-[(5-tert-butyl-3-methyl-2-furoyl)amino]phenyl}acetic acid](/img/structure/B5851782.png)
{4-[(5-tert-butyl-3-methyl-2-furoyl)amino]phenyl}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{4-[(5-tert-butyl-3-methyl-2-furoyl)amino]phenyl}acetic acid, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme in B-cell receptor (BCR) signaling, which plays a vital role in the development and progression of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). TAK-659 has shown promising results in preclinical studies and is currently in clinical trials for the treatment of B-cell malignancies.
Wirkmechanismus
{4-[(5-tert-butyl-3-methyl-2-furoyl)amino]phenyl}acetic acid is a reversible inhibitor of BTK, which plays a critical role in BCR signaling. BTK is a cytoplasmic tyrosine kinase that is activated upon binding of antigen to the BCR, leading to downstream activation of multiple signaling pathways, including the PI3K/AKT and NF-κB pathways. BTK inhibition by {4-[(5-tert-butyl-3-methyl-2-furoyl)amino]phenyl}acetic acid leads to decreased activation of these pathways, resulting in decreased proliferation and survival of B-cells.
Biochemical and Physiological Effects:
{4-[(5-tert-butyl-3-methyl-2-furoyl)amino]phenyl}acetic acid has been shown to have potent antitumor activity in preclinical models of B-cell malignancies, including CLL and NHL. In addition, {4-[(5-tert-butyl-3-methyl-2-furoyl)amino]phenyl}acetic acid has been shown to have immunomodulatory effects, including inhibition of cytokine production and modulation of T-cell activation. {4-[(5-tert-butyl-3-methyl-2-furoyl)amino]phenyl}acetic acid has also been shown to have anti-inflammatory effects in preclinical models of rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of {4-[(5-tert-butyl-3-methyl-2-furoyl)amino]phenyl}acetic acid is its potency and selectivity for BTK, which makes it a valuable tool for studying BCR signaling and its role in B-cell malignancies. However, one limitation of {4-[(5-tert-butyl-3-methyl-2-furoyl)amino]phenyl}acetic acid is its relatively short half-life, which may require frequent dosing in preclinical studies.
Zukünftige Richtungen
There are several potential future directions for research on {4-[(5-tert-butyl-3-methyl-2-furoyl)amino]phenyl}acetic acid. One area of interest is the development of combination therapies with {4-[(5-tert-butyl-3-methyl-2-furoyl)amino]phenyl}acetic acid and other targeted agents for the treatment of B-cell malignancies. Another area of interest is the exploration of {4-[(5-tert-butyl-3-methyl-2-furoyl)amino]phenyl}acetic acid in other diseases, such as autoimmune disorders and inflammatory diseases. Additionally, further studies are needed to elucidate the long-term safety and efficacy of {4-[(5-tert-butyl-3-methyl-2-furoyl)amino]phenyl}acetic acid in clinical trials.
Synthesemethoden
The synthesis of {4-[(5-tert-butyl-3-methyl-2-furoyl)amino]phenyl}acetic acid involves several steps, starting with the reaction of 4-aminophenylacetic acid with 5-tert-butyl-3-methyl-2-furoic acid chloride to form the corresponding amide. The amide is then reduced with lithium aluminum hydride to give the primary amine, which is subsequently coupled with 4-bromoaniline using palladium-catalyzed cross-coupling reaction to yield the final product.
Wissenschaftliche Forschungsanwendungen
{4-[(5-tert-butyl-3-methyl-2-furoyl)amino]phenyl}acetic acid has been extensively studied in preclinical models of B-cell malignancies, including CLL and NHL. In vitro studies have shown that {4-[(5-tert-butyl-3-methyl-2-furoyl)amino]phenyl}acetic acid inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. In vivo studies have demonstrated that {4-[(5-tert-butyl-3-methyl-2-furoyl)amino]phenyl}acetic acid has potent antitumor activity in xenograft models of CLL and NHL, with minimal toxicity.
Eigenschaften
IUPAC Name |
2-[4-[(5-tert-butyl-3-methylfuran-2-carbonyl)amino]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-11-9-14(18(2,3)4)23-16(11)17(22)19-13-7-5-12(6-8-13)10-15(20)21/h5-9H,10H2,1-4H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPWNASIAHRMBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1)C(C)(C)C)C(=O)NC2=CC=C(C=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7292965 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-tert-butyl-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B5851702.png)

![ethyl 2-amino-1-(3-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5851719.png)
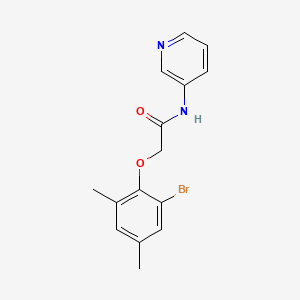
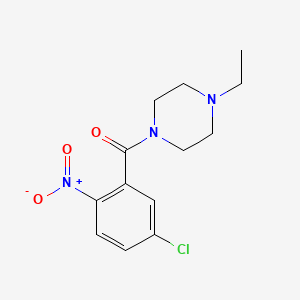

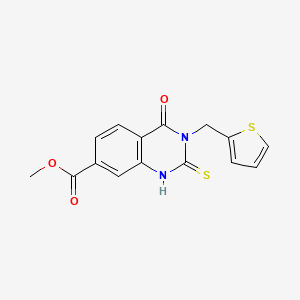


![3-chloro-4-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B5851776.png)
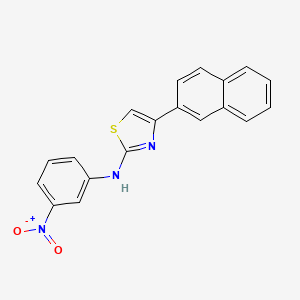
![N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5851779.png)
